2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
Description
The compound 2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone features a 4-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperidine ring substituted with a 5-ethyl-1,3,4-thiadiazole.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-2-15-19-20-17(23-15)13-7-9-21(10-8-13)16(22)11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUCFCIGKHBGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the Piperidine Ring: The thiadiazole intermediate is then reacted with 4-piperidone under acidic conditions to form the piperidine-thiadiazole structure.
Introduction of the Chlorophenyl Group: The final step involves the Friedel-Crafts acylation of the piperidine-thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions.
- Attachment of the Piperidine Ring : The thiadiazole intermediate is reacted with 4-piperidone in acidic conditions.
- Introduction of the Chlorophenyl Group : The final acylation step involves using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Anticancer Properties
Research indicates that 2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that modifications in the thiadiazole ring can enhance antitumor activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in substituents on the thiadiazole and piperidine rings can lead to different biological activities.
Neuropharmacological Effects
The compound's structure suggests potential applications in treating central nervous system disorders. Its interaction with neurotransmitter systems could be explored for therapeutic effects against conditions such as depression or anxiety.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. The presence of the thiadiazole ring is often associated with enhanced activity against bacterial strains.
Agricultural Applications
Given its bioactive properties, there is potential for utilizing this compound in agricultural settings as a pesticide or herbicide. Its effectiveness against specific pests could be investigated further.
Study 1: Efficacy Against Liver Carcinoma
A study demonstrated that specific substitutions on the thiadiazole ring significantly enhanced antitumor activity against liver carcinoma cell lines. This highlights the importance of structural modifications in developing effective anticancer agents.
Study 2: Neuropharmacological Applications
Research exploring the effects of this compound on neurotransmitter systems revealed promising results for potential use in treating anxiety disorders. Further studies are needed to elucidate its mechanism of action within the CNS.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorophenyl and thiadiazole groups suggests potential interactions with hydrophobic pockets and sulfur-containing active sites, respectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Variations in the Aromatic Group
- 4-Methoxyphenyl Analog: The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone (CAS 1172868-42-6) replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety. However, the molecular weight (331.4 g/mol) is comparable to the target compound .
- 4-Fluorophenyl Analog: describes 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone, which substitutes the chlorophenyl with fluorophenyl. Fluorine’s electronegativity may improve metabolic stability but reduce lipophilicity compared to chlorine .
Modifications in the Heterocyclic Core
- Thiadiazole vs. Thiazole: The crystal structure of 1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone () lacks the piperidine moiety but shares the thiadiazole ring. Methyl substitution at the 5-position of thiadiazole (vs.
- Pyrazole Derivatives: synthesizes (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones. These compounds replace thiadiazole with pyrazole-diazenyl groups, introducing conjugation-dependent electronic effects. For example, compound 22 (with 4-chlorophenyldiazenyl) exhibits potent antibacterial activity (MIC 6.25 µg/mL against S. aureus), suggesting diazenyl groups enhance antimicrobial properties .
Piperidine Substituents
- Piperidine vs. Piperazine: highlights pyridine-based CYP51 inhibitors (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and UDD, which use piperazine instead of piperidine. Piperazine’s additional nitrogen may increase basicity and solubility, critical for antiparasitic activity against T. cruzi .
Pharmacological Activity
Antimicrobial and Antifungal Profiles
- This suggests that the 4-chlorophenyl-ethanone scaffold is pharmacologically versatile .
- Substituting trifluoromethyl groups with ethyl-thiadiazole may alter binding kinetics to the enzyme’s active site .
Anticancer Potential
- Thiazole Derivatives: describes 2-(1-amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone (38), which demonstrated cytotoxicity in preliminary cell line studies. The vinylthio linker in 38 may enhance DNA intercalation compared to the target compound’s piperidine-thiadiazole system .
Structural and Computational Insights
- Crystal Structure Data: The methyl-thiadiazole analog () crystallizes in a monoclinic system with specific bond lengths (C-S: 1.74 Å), providing a reference for steric and electronic comparisons with the ethyl-substituted target compound .
- Noncovalent Interactions: ’s methodology for analyzing van der Waals and hydrogen-bonding interactions could predict the target compound’s binding modes, particularly the role of the ethyl-thiadiazole in hydrophobic interactions .
Biological Activity
The compound 2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a novel synthetic derivative featuring a piperidine ring and a thiadiazole moiety. This structure suggests potential biological activities, particularly in the field of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 394.88 g/mol. The structural representation is as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Testing :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Study 1: Efficacy Against Liver Carcinoma
In a study examining various thiadiazole derivatives, it was found that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antitumor activity against liver carcinoma cell lines. The compound's structural features were correlated with its potency, suggesting that modifications could lead to improved therapeutic agents .
Study 2: Selectivity Towards Cancer Cells
A selectivity study demonstrated that the compound exhibited high cytotoxicity towards cancerous cells while sparing normal mammalian Vero cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Data Tables
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 10.10 | Induces apoptosis via Bax/Caspase pathway |
| Compound 4e | MCF-7 | 5.36 | Cell cycle arrest at S phase |
| Compound 4i | MCF-7 | 2.32 | Enhanced lipophilicity increases activity |
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Thiadiazole Formation : Reacting 5-ethyl-1,3,4-thiadiazole-2-amine with alkylating agents (e.g., brominated ketones) under basic conditions to introduce the piperidine moiety .
Piperidine Functionalization : Coupling the thiadiazole-piperidine intermediate with 4-chlorophenylacetyl chloride via nucleophilic acyl substitution. Catalysts like triethylamine or DMAP are used to enhance reactivity .
Purification : Column chromatography or recrystallization (e.g., ethanol/water) isolates the product. Reaction yields (~70–90%) depend on temperature control (e.g., 0–5°C for exothermic steps) .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiadiazole ring and piperidine substitution patterns. DMSO-d is preferred for resolving aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the chlorophenyl and thiadiazole groups, critical for SAR studies .
Advanced: How can reaction yields for intermediates be optimized?
Methodological Answer:
- Catalyst Screening : Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling steps to enhance cross-reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while THF is ideal for Grignard reactions .
- In Situ Monitoring : Real-time HPLC tracking (C18 columns, UV detection at 254 nm) identifies byproducts early, enabling mid-reaction adjustments .
Advanced: What computational strategies model this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the compound’s InChI string to predict binding affinity to enzymes (e.g., cytochrome P450). Focus on the thiadiazole’s sulfur atom and chlorophenyl group as key pharmacophores .
- MD Simulations : GROMACS simulations (AMBER force field) assess conformational stability in lipid bilayers, critical for blood-brain barrier penetration studies .
Advanced: How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Replicate Experiments : Use standardized cell lines (e.g., HEK293 for receptor assays) and control for batch-to-batch compound purity via HPLC (>98%) .
- Meta-Analysis : Cross-reference IC values across studies, noting differences in assay conditions (e.g., serum-free vs. serum-containing media) that alter bioavailability .
Advanced: What structural modifications enhance this compound’s selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Thiadiazole Modifications : Replace the ethyl group with trifluoromethyl to improve metabolic stability (logP reduction from 3.2 to 2.7) .
- Piperidine Substitution : Introduce methyl groups at the 3-position to sterically hinder off-target binding, validated via competitive radioligand assays .
Basic: How are common impurities identified and quantified during synthesis?
Methodological Answer:
- TLC and HPLC : Use silica TLC (ethyl acetate/hexane, 1:1) for rapid impurity detection. Reverse-phase HPLC (gradient: 10–90% acetonitrile in 20 min) quantifies unreacted starting materials .
- Elemental Analysis : Combustion analysis (C, H, N, S) confirms stoichiometric purity, with deviations >0.3% indicating contamination .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
